molecular formula C22H17N3O2 B3924114 2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid

2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid

Cat. No. B3924114
M. Wt: 355.4 g/mol
InChI Key: ATXZGPRWQQYFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid, also known as PI5P4Kα inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acidα inhibitor involves the inhibition of the this compoundα enzyme, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting this enzyme, this compoundα inhibitor disrupts these processes, leading to the suppression of cancer cell growth, improvement of insulin sensitivity, and neuroprotection.
Biochemical and Physiological Effects:
This compoundα inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of insulin sensitivity, and neuroprotection. It has also been found to modulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acidα inhibitor is its specificity towards the this compoundα enzyme, which reduces the risk of off-target effects. Additionally, it has been shown to have low toxicity in animal models. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acidα inhibitor. One of the potential applications is its use as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to investigate the optimal dosage and administration route of this compound. Furthermore, the development of more potent and selective this compoundα inhibitors can enhance its therapeutic potential. Finally, the use of this compoundα inhibitor in combination with other drugs or therapies can provide a synergistic effect, leading to improved therapeutic outcomes.

Scientific Research Applications

2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acidα inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice. Furthermore, it has been demonstrated to protect neurons from oxidative stress and prevent neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[5-phenyl-3-(pyridin-3-ylmethyl)imidazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22(27)19-11-5-4-10-18(19)21-20(17-8-2-1-3-9-17)24-15-25(21)14-16-7-6-12-23-13-16/h1-13,15H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXZGPRWQQYFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CN=CC=C3)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid
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2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid
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2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid
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2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid
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2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid
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2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid

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